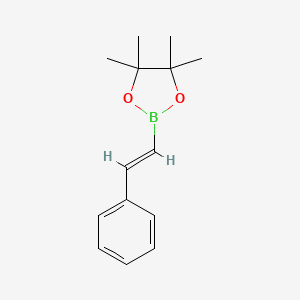
Phenyl(pyridin-3-yl)methanamine
Overview
Description
Phenyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group attached to a pyridin-3-ylmethanamine moiety
Mechanism of Action
Mode of Action
It is known that similar compounds can undergo oxidation reactions , but the exact interaction of Phenyl(pyridin-3-yl)methanamine with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known that similar compounds can participate in oxidation reactions . The downstream effects of these reactions are diverse and depend on the specific context of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction typically proceeds as follows:
-
Grignard Reaction:
- Reaction:
C5H4NCHO+C6H5MgBr→C5H4NCH(OH)C6H5
Reagents: Pyridine-3-carboxaldehyde, phenylmagnesium bromide.
Conditions: Anhydrous ether, low temperature.
- Reaction:
-
Reductive Amination:
- Reagents: Ammonium formate, palladium on carbon (Pd/C).
- Conditions: Hydrogen atmosphere, room temperature.
- Reaction:
C5H4NCH(OH)C6H5+NH4HCO2→C5H4NCH2C6H5+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated reaction monitoring are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hypervalent iodine or TEMPO.
- Reduction: Reduction reactions can convert it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions:
- Oxidation: PhI(OAc)2, TEMPO, mild conditions.
- Reduction: LiAlH4, anhydrous conditions.
- Substitution: Halogenated reagents, base catalysts.
Major Products:
- Oxidation: Imines, nitriles.
- Reduction: Secondary amines.
- Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Phenyl(pyridin-3-yl)methanamine has diverse applications in scientific research:
- Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
- Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
- Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
- Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Phenyl(pyridin-3-yl)methanamine can be compared with other similar compounds such as:
- Phenyl(pyridin-2-yl)methanamine
- Phenyl(pyridin-4-yl)methanamine
- Phenyl(pyridin-3-yl)ethanamine
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to its isomers. The position of the pyridine nitrogen can significantly affect the compound’s electronic properties and binding affinity in biological systems.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYKWHGBZMOSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58088-53-2 | |
| Record name | phenyl(pyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





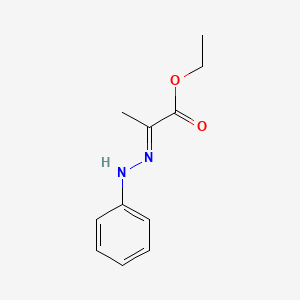

![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)
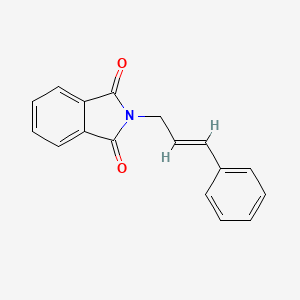
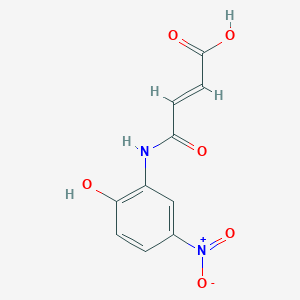
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)
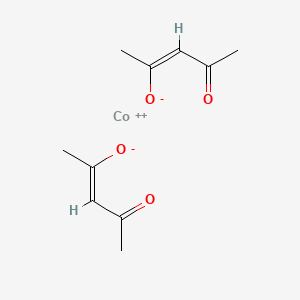
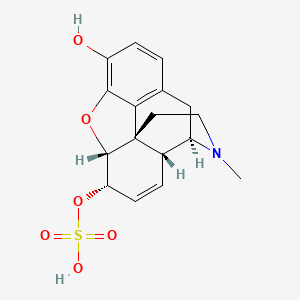
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)

